L-Serine O-sulfate

描述

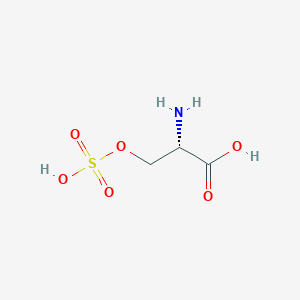

L-丝氨酸 O-硫酸酯是一种非蛋白质氨基酸,是 L-丝氨酸的 O-磺基衍生物。

准备方法

合成路线和反应条件: L-丝氨酸 O-硫酸酯可以通过 L-丝氨酸的磺化反应合成。 该过程涉及在受控条件下用三氧化硫或氯磺酸与 L-丝氨酸反应,在丝氨酸分子羟基位置引入硫酸基团 .

工业生产方法: L-丝氨酸 O-硫酸酯的工业生产通常采用微生物发酵工艺。 例如,可以对大肠杆菌进行基因改造,使其过表达参与 L-丝氨酸生物合成及其后续磺化的酶 .

化学反应分析

反应类型: L-丝氨酸 O-硫酸酯会发生多种化学反应,包括:

取代反应: 在特定条件下,硫酸基团可以被其他亲核试剂取代。

常用试剂和条件:

三氧化硫或氯磺酸: 用于 L-丝氨酸的初始磺化。

主要产物:

L-丝氨酸: L-丝氨酸 O-硫酸酯水解产生的主要产物。

硫酸: 水解过程中产生的另一种产物.

科学研究应用

Metabolic Disruption

L-Serine O-sulfate is classified as a gliotoxin, which indicates its capacity to disrupt metabolic pathways within cells. Research has shown that exposure to this compound can significantly alter glucose and alanine metabolism in astrocytes, leading to a reduction in the synthesis of key metabolites such as glutathione. Specifically, studies have demonstrated that at sub-toxic concentrations (400 µM), this compound reduces the activity of alanine and aspartate aminotransferases by 53% and 67%, respectively . This disruption highlights its potential as a tool for studying metabolic pathways and cellular responses to stress.

Enzymatic Degradation

The degradation of this compound has been extensively studied, revealing insights into its biochemical pathways. The compound undergoes C-O cleavage during enzyme-catalyzed degradation, producing byproducts such as inorganic sulfate, pyruvate, and ammonia . Understanding these degradation pathways is crucial for elucidating the compound's role in metabolic processes and its interactions with other biomolecules.

Neurochemistry

This compound's impact on neurochemistry is particularly noteworthy. Its ability to inhibit glutamate transporters suggests potential applications in neuroprotective strategies or models of neurodegenerative diseases. By modulating glutamate levels, researchers can investigate the implications for conditions such as Alzheimer's disease or multiple sclerosis .

Pharmacological Research

Although this compound is not currently approved for clinical use, it serves as an experimental compound in pharmacological research. Its interactions with various receptors and transporters make it a candidate for studying drug mechanisms and developing new therapeutic agents. For instance, ongoing research into its effects on glutamate transporters may provide insights into novel treatments for conditions characterized by excitotoxicity .

Study on Cellular Metabolism

A pivotal study investigated the effects of this compound on primary cultures of rat cortical astrocytes. The findings indicated that this gliotoxin significantly disrupts metabolic pathways, leading to reduced synthesis of important metabolites like glutathione. This disruption was quantitatively assessed using carbon-13 nuclear magnetic resonance spectroscopy, providing a robust framework for understanding how this compound affects cellular metabolism .

Enzymatic Pathway Exploration

Another significant study focused on the enzymatic degradation of this compound. Researchers utilized isotopic labeling techniques to trace the degradation products and elucidate the reaction mechanisms involved. The identification of aminoacrylate as an intermediate during enzyme-catalyzed degradation offers valuable insights into the biochemical pathways associated with this compound .

作用机制

L-丝氨酸 O-硫酸酯的作用机制涉及其与体内特定酶和受体的相互作用。它作为合成其他重要生物分子(如甘氨酸和半胱氨酸)的前体。 此外,它可以调节某些神经递质受体的活性,有助于其神经保护作用 .

类似化合物:

L-半胱氨酸: 另一种含硫氨基酸,具有类似的生物合成途径。

L-蛋氨酸: 一种必需氨基酸,也含有硫,在各种代谢过程中起着至关重要的作用.

独特性: L-丝氨酸 O-硫酸酯的独特性在于丝氨酸羟基位置的特定磺化,赋予其独特的化学和生物学特性。 与 L-半胱氨酸和 L-蛋氨酸不同,L-丝氨酸 O-硫酸酯不是蛋白质氨基酸,使其成为研究非标准氨基酸功能和应用的宝贵工具 .

相似化合物的比较

L-cysteine: Another sulfur-containing amino acid with similar biosynthetic pathways.

L-methionine: An essential amino acid that also contains sulfur and plays a crucial role in various metabolic processes.

Uniqueness: L-serine O-sulfate is unique due to its specific sulfonation at the hydroxyl position of serine, which imparts distinct chemical and biological properties. Unlike L-cysteine and L-methionine, this compound is not a proteinogenic amino acid, making it a valuable tool for studying non-standard amino acid functions and applications .

生物活性

L-Serine O-sulfate (LSO) is a derivative of the amino acid serine, characterized by the addition of a sulfate group at the hydroxyl position. This modification significantly alters its biological activity and metabolic pathways. This article reviews the biological activity of this compound, including its enzymatic degradation, physiological effects, and implications in metabolic processes.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a non-proteinogenic amino acid. The presence of the sulfate group enhances its solubility and reactivity compared to L-serine. The compound is involved in various biochemical reactions, particularly in the context of amino acid metabolism.

This compound undergoes enzymatic degradation primarily through specific enzymes that catalyze its hydrolysis. Studies have shown that this process results in the formation of inorganic sulfate, pyruvate, and ammonia without producing free L-serine .

Key Findings:

- Enzymatic Specificity: The enzyme responsible for LSO degradation exhibits narrow substrate specificity, being inactive towards similar sulfate esters and amino acids .

- Role of Pyridoxal Phosphate: Pyridoxal 5′-phosphate has been identified as a coenzyme that facilitates the non-enzymatic breakdown of this compound under certain conditions .

Case Study: Rat Model

In a study involving rats, the metabolic fate of this compound was traced using isotopic labeling. It was found that LSO underwent C-O cleavage during enzyme-catalyzed degradation, with aminoacrylate identified as an intermediate product . This highlights the compound's complex metabolic pathway and potential physiological roles.

Physiological Effects

Research indicates that this compound can significantly impact cellular metabolism. At sub-toxic concentrations (e.g., 400 µM), it has been shown to disrupt glucose and alanine metabolism in human cells, suggesting a potential role in metabolic regulation or dysfunction .

Table 1: Summary of Physiological Effects

| Concentration (µM) | Effect on Metabolism | Reference |

|---|---|---|

| 400 | Disruption of glucose metabolism | |

| Variable | Alters alanine metabolism |

Implications in Disease

The biological activity of this compound extends to its potential implications in various diseases. Elevated levels of d-serine, a product related to serine metabolism, have been associated with neurodegenerative conditions such as Alzheimer's disease and schizophrenia. This connection underscores the importance of understanding LSO's role in amino acid metabolism and its broader implications for health .

属性

IUPAC Name |

(2S)-2-amino-3-sulfooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGUGJDVUUGLK-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211652 | |

| Record name | Serine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-69-7 | |

| Record name | O-Sulfo-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-serine O-sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03497 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-Serine O-sulfate and what is its primary target in the brain?

A1: this compound is a synthetic compound that acts as a potent inhibitor of serine racemase, an enzyme found primarily in the brain. Serine racemase is responsible for producing D-serine, an essential co-agonist for N-methyl-D-aspartate (NMDA) receptors. []

Q2: How does this compound affect NMDA receptor function?

A2: By inhibiting serine racemase, this compound reduces the availability of D-serine. This, in turn, decreases NMDA receptor co-activation, as D-serine is required for their proper functioning. This inhibition can impact neuronal signaling and processes associated with NMDA receptor activity. [, , , ]

Q3: Can this compound be considered a "suicide substrate" for certain enzymes?

A3: Yes, research suggests that this compound functions as a suicide substrate for enzymes like glutamate racemase, found in bacteria like Pediococcus pentosaceus. This means that the enzyme, while attempting to catalyze a reaction with this compound, gets irreversibly inactivated during the process. [, ]

Q4: Beyond serine racemase, which other enzymes are affected by this compound?

A4: this compound has been shown to interact with other enzymes, including D-amino acid aminotransferase, L-aspartate aminotransferase, and glutamate decarboxylase. It can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. [, , , , ]

Q5: How does this compound interact with D-amino acid aminotransferase?

A5: In the case of D-amino acid aminotransferase, this compound, along with β-chloro-D-alanine, acts as a precursor to an aminoacrylate intermediate. This intermediate can either react with pyridoxal phosphate, forming a reactive inhibitor of the enzyme, or get protonated and hydrolyzed into pyruvate. []

Q6: Does the stereochemistry of this compound impact its interaction with enzymes?

A6: Yes, stereochemistry plays a crucial role in how this compound interacts with enzymes. For instance, L-aspartate aminotransferase exhibits stereoselectivity, showing little to no activity with the D-enantiomer of serine O-sulfate, while reacting with the L-enantiomer. []

Q7: What are the structural features of this compound?

A7: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data for this compound, its structure can be inferred from its name and its similarity to L-serine. It likely comprises a serine molecule with a sulfate group attached to the oxygen atom of the hydroxyl side chain.

Q8: How does this compound affect glutamate transporters?

A8: Research indicates that this compound can inhibit glutamate transporters, particularly GLAST and EAAC1, without affecting GLT1. This inhibition can disrupt the normal uptake of glutamate at synapses, potentially leading to increased glutamate levels in the synaptic cleft. []

Q9: Are there computational studies investigating the interactions of this compound with its targets?

A9: Yes, molecular modeling and docking studies have been employed to understand the interaction of this compound with glutamate racemase. These studies identified key residues within the active site of the enzyme crucial for the binding and inhibitory activity of this compound. []

Q10: Can you elaborate on the structure-activity relationship studies conducted for this compound?

A10: Research on human serine racemase revealed that modifications at position Ser84 significantly influence the enzyme's activity and substrate specificity. Notably, the S84D mutant exhibited a drastic shift in preference towards L-serine over this compound for beta-elimination reactions. []

Q11: What is the significance of the observed shift in substrate specificity for the S84D mutant of serine racemase?

A11: This shift provides valuable insight into the enzyme's mechanism and suggests that position 84 plays a critical role in dictating the substrate preference for beta-elimination reactions. This information is valuable for developing more specific and potent inhibitors targeting serine racemase. []

Q12: Have any specific applications been identified for this compound based on its inhibitory properties?

A12: While this compound itself might not be a clinically used drug, its ability to inhibit serine racemase, and consequently NMDA receptor activity, makes it a valuable tool in research. It can be used:

- To study the role of D-serine and NMDA receptors in various neurological processes and disorders. [, , , ]

- To investigate the therapeutic potential of targeting serine racemase for conditions like Alzheimer's disease, ALS, schizophrenia, and neuropathic pain. [, , , ]

Q13: What are the implications of this compound's effects on astrocytes for pain research?

A13: this compound, by inhibiting serine racemase in astrocytes, reduces D-serine release. This, in turn, diminishes NMDA receptor activation and has been shown to alleviate mechanical allodynia in animal models of neuropathic pain, highlighting a potential target for pain management therapies. [, ]

Q14: How does the administration of this compound compare to other D-serine reducing strategies in pain models?

A14: Research shows that both this compound and D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, effectively reduce pain behavior in animal models. This suggests that inhibiting D-serine synthesis or enhancing its degradation could be viable strategies for pain relief. [, , ]

Q15: Has this compound been investigated for its potential in treating cancer?

A15: While not directly used as an anti-cancer agent, this compound has shown potential in enhancing the efficacy of doxorubicin, a chemotherapy drug. By inhibiting specific glutamate transporters, this compound can prevent the efflux of doxorubicin from tumor cells, leading to improved drug retention and potentially enhancing its antitumor effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。